![molecular formula C20H28N2O4 B14568160 N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan CAS No. 61302-94-1](/img/structure/B14568160.png)
N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan is a complex organic compound that features a cyclopentyl ring substituted with hydroxyl groups and a tryptophan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan typically involves multiple steps, starting with the preparation of the cyclopentyl ring with hydroxyl substitutions. This can be achieved through a series of reactions including hydroxylation and cyclization. The tryptophan derivative is then introduced through a coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan can undergo various chemical reactions including:
Oxidation: The hydroxyl groups on the cyclopentyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially converting hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while substitution reactions can produce halogenated cyclopentyl compounds.
Scientific Research Applications
N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific pathways or receptors.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups on the cyclopentyl ring and the tryptophan moiety may facilitate binding to specific sites, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tryptophan derivatives and cyclopentyl-substituted molecules. Examples include:
- N-[1-(3,4-Dihydroxyphenyl)propyl]-1-methyl-L-tryptophan
- N-[1-(3,4-Dihydroxycyclohexyl)propyl]-1-methyl-L-tryptophan
Uniqueness
N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan is unique due to the specific arrangement of hydroxyl groups on the cyclopentyl ring and the presence of the tryptophan derivative
Properties
CAS No. |
61302-94-1 |
|---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-2-[1-(3,4-dihydroxycyclopentyl)propylamino]-3-(1-methylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H28N2O4/c1-3-15(12-9-18(23)19(24)10-12)21-16(20(25)26)8-13-11-22(2)17-7-5-4-6-14(13)17/h4-7,11-12,15-16,18-19,21,23-24H,3,8-10H2,1-2H3,(H,25,26)/t12?,15?,16-,18?,19?/m0/s1 |
InChI Key |
VWHLOORDURJFBO-PMIDTMBASA-N |
Isomeric SMILES |
CCC(C1CC(C(C1)O)O)N[C@@H](CC2=CN(C3=CC=CC=C32)C)C(=O)O |
Canonical SMILES |
CCC(C1CC(C(C1)O)O)NC(CC2=CN(C3=CC=CC=C32)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide](/img/structure/B14568077.png)
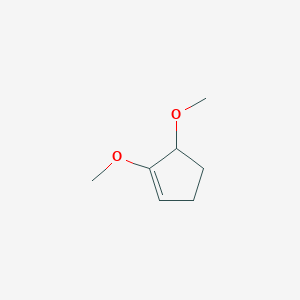

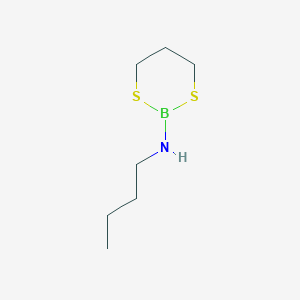
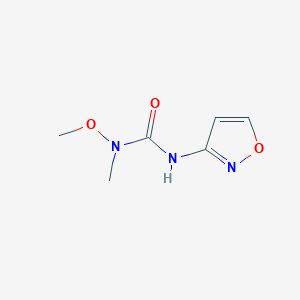
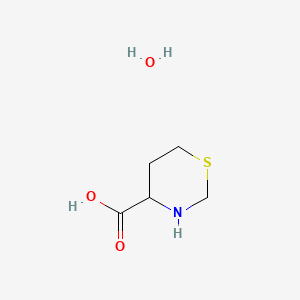
![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
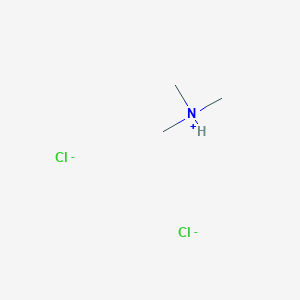
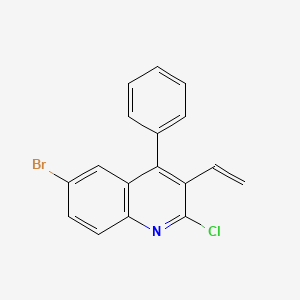
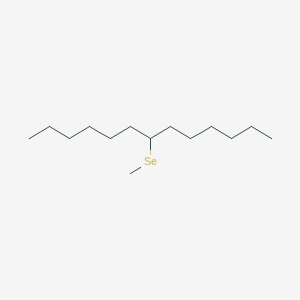


![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
